(2S,4S)-2-amino-4-methylhexanoic acid hydrochloride
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Overview
Description
(2S,4S)-2-amino-4-methylhexanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical and pharmaceutical applications. The compound is characterized by its specific stereochemistry, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-4-methylhexanoic acid hydrochloride typically involves the use of enantiomerically pure starting materials. One common method includes the diastereoselective synthesis from commercially available precursors. The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-amino-4-methylhexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction is often employed to reduce carbonyl groups to alcohols.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2S,4S)-2-amino-4-methylhexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-2-amino-4-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or activator, depending on its structure and the biological context. The pathways involved often include key metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-hydroxyproline: Another chiral amino acid derivative with similar stereochemistry.
(2S,4S)-4-methylproline: A structurally related compound with a different functional group.
Uniqueness
(2S,4S)-2-amino-4-methylhexanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and methyl groups. This combination of features contributes to its distinct biological activity and makes it valuable in various applications.
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(2S,4S)-2-amino-4-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5(2)4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1 |
InChI Key |
SPQQAYQGFFZOGP-GEMLJDPKSA-N |
Isomeric SMILES |
CC[C@H](C)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CCC(C)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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